2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a thiadiazole ring, and multiple methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the brominated thiadiazole derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions may target the bromine atom or the thiadiazole ring, potentially leading to debromination or ring-opening products.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Debrominated or ring-opened products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.
Receptor Binding: Investigated for binding affinity to certain biological receptors.
Medicine
Drug Development: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Agricultural Chemicals: Potential use as herbicides or pesticides.
Materials Science: Studied for incorporation into advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used as a receptor ligand, it may interact with the receptor’s binding site, modulating its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
- 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
- 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzoate
Uniqueness
The uniqueness of 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom, thiadiazole ring, and multiple methoxy groups can influence its interactions with biological targets and its behavior in chemical reactions.
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S/c1-7(2)14-18-19-15(24-14)17-13(20)8-6-9(21-3)11(22-4)12(23-5)10(8)16/h6-7H,1-5H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUSNJURARBXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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